molecular formula C10H7Cl2N3 B12102620 2-Pyrimidinamine, N-(2,6-dichlorophenyl)- CAS No. 66501-16-4

2-Pyrimidinamine, N-(2,6-dichlorophenyl)-

Katalognummer: B12102620
CAS-Nummer: 66501-16-4
Molekulargewicht: 240.09 g/mol
InChI-Schlüssel: RQHCTLPUMQYABP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyrimidinamine, N-(2,6-dichlorophenyl)- is a heterocyclic compound with the molecular formula C10H7Cl2N3. It is a derivative of pyrimidine, where the amino group at the 2-position is substituted with a 2,6-dichlorophenyl group. This compound is of interest due to its potential bioactivity and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 2-Pyrimidinamine, N-(2,6-dichlorophenyl)- involves the aromatic nucleophilic substitution of halogenated pyrimidines with substituted anilines. For instance, 2-chloro-4,6-dimethylpyrimidine can react with 2,6-dichloroaniline under microwave conditions to yield the desired product . The use of microwave irradiation significantly reduces reaction times and improves yields compared to conventional heating methods.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale aromatic nucleophilic substitution reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyrimidinamine, N-(2,6-dichlorophenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenated pyrimidines and substituted anilines. Acidic or basic conditions are often employed to facilitate the reaction.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions typically yield various anilinopyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

2-Pyrimidinamine, N-(2,6-dichlorophenyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Pyrimidinamine, N-(2,6-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as kinase inhibitors, interfering with cell signaling pathways that regulate cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Pyrimidinamine, N-(2,6-dichlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dichlorophenyl group enhances its bioactivity and makes it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

66501-16-4

Molekularformel

C10H7Cl2N3

Molekulargewicht

240.09 g/mol

IUPAC-Name

N-(2,6-dichlorophenyl)pyrimidin-2-amine

InChI

InChI=1S/C10H7Cl2N3/c11-7-3-1-4-8(12)9(7)15-10-13-5-2-6-14-10/h1-6H,(H,13,14,15)

InChI-Schlüssel

RQHCTLPUMQYABP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)NC2=NC=CC=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.